Glycolithocholate

Description

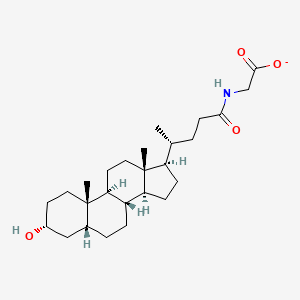

Structure

3D Structure

Properties

Molecular Formula |

C26H42NO4- |

|---|---|

Molecular Weight |

432.6 g/mol |

IUPAC Name |

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |

InChI |

InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31)/p-1/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1 |

InChI Key |

XBSQTYHEGZTYJE-OETIFKLTSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |

Canonical SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Synonyms |

3a-Hydroxy-5b-cholanic acid glycine ester glycolithocholate glycolithocholic acid glycolithocholic acid, monosodium salt lithocholylglycine |

Origin of Product |

United States |

Biosynthesis and Systemic Biotransformation of Glycolithocholate

Endogenous Biosynthesis Pathways Leading to Glycolithocholate Precursors

The journey to this compound begins in the liver with the synthesis of primary bile acids from cholesterol. These primary bile acids, cholic acid and chenodeoxycholic acid, are the direct precursors to the secondary bile acids formed in the intestine. Two main pathways are responsible for this initial synthesis: the classical (or neutral) pathway and the alternative (or acidic) pathway. mdpi.comgenome.jpfrontiersin.org

Classical Pathway (CYP7A1-Initiated)

The classical pathway is the predominant route for bile acid synthesis in humans, accounting for the majority of production. mdpi.comfrontiersin.org This pathway is initiated in the endoplasmic reticulum of hepatocytes. nih.gov

The key regulatory and rate-limiting step is the hydroxylation of cholesterol at the 7α position, a reaction catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1) . nih.govresearchgate.netnih.gov This initial step converts cholesterol into 7α-hydroxycholesterol. nih.govresearchgate.net Following this, a series of enzymatic reactions modify the steroid nucleus. genome.jp The intermediate, 7α-hydroxy-4-cholesten-3-one, serves as a common precursor for both primary bile acids. nih.gov The enzyme sterol 12α-hydroxylase (CYP8B1) determines the final primary bile acid product; its action leads to the formation of cholic acid, while its absence results in the synthesis of chenodeoxycholic acid. nih.govresearchgate.netnih.gov

Once synthesized, these primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine (B1682933) by the enzyme bile acid-CoA: amino acid N-acyltransferase (BAAT) before being secreted into the bile. nih.gov Chenodeoxycholic acid, a product of this pathway, can then travel to the intestine where it becomes a substrate for bacterial modification into lithocholic acid, the direct precursor of this compound.

Table 1: Key Enzymes in the Classical Pathway of Bile Acid Synthesis

| Enzyme | Abbreviation | Function | Location |

| Cholesterol 7α-hydroxylase | CYP7A1 | Rate-limiting step; converts cholesterol to 7α-hydroxycholesterol. nih.govnih.gov | Endoplasmic Reticulum |

| Sterol 12α-hydroxylase | CYP8B1 | Directs synthesis towards cholic acid. nih.govnih.gov | Endoplasmic Reticulum |

| Bile acid-CoA: amino acid N-acyltransferase | BAAT | Conjugates bile acids with glycine or taurine. nih.gov | Peroxisomes |

Alternative Pathway (CYP27A1-Initiated)

The alternative, or acidic, pathway provides a secondary route for bile acid synthesis and is initiated in the mitochondria. mdpi.comnih.gov This pathway is particularly important for the metabolism of oxysterols from extrahepatic tissues. researchgate.net It begins with the hydroxylation of cholesterol's side chain, a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) . nih.govdiff.orgnih.gov

This initial step produces (25R)-26-hydroxycholesterol (also known as 27-hydroxycholesterol). nih.govnih.gov This intermediate is then transported to the endoplasmic reticulum where it is hydroxylated at the 7α position by oxysterol 7α-hydroxylase (CYP7B1) . nih.govdiff.org Unlike the classical pathway, the alternative pathway predominantly yields chenodeoxycholic acid. frontiersin.org This chenodeoxycholic acid then joins the bile acid pool, undergoes conjugation, and is secreted into the intestine, where it can be converted to lithocholic acid and subsequently this compound.

Table 2: Key Enzymes in the Alternative Pathway of Bile Acid Synthesis

| Enzyme | Abbreviation | Function | Location |

| Sterol 27-hydroxylase | CYP27A1 | Initiates the pathway by hydroxylating cholesterol's side chain. nih.govnih.gov | Mitochondria |

| Oxysterol 7α-hydroxylase | CYP7B1 | Catalyzes the 7α-hydroxylation of oxysterol intermediates. nih.govdiff.org | Endoplasmic Reticulum |

Enterohepatic Recirculation Dynamics of this compound

The body conserves its bile acid pool, including this compound, through a highly efficient process known as enterohepatic circulation. This system involves secretion from the liver, function in the intestine, and reabsorption back into the portal circulation for return to the liver. wikipedia.orgnih.govyoutube.com Approximately 95% of bile acids secreted into the intestine are reabsorbed and recycled. researchgate.netwikipedia.orgyoutube.com

Hepatic Secretion and Biliary Transport Mechanisms

Once primary bile acids are synthesized and conjugated in the liver, they are actively transported from hepatocytes into the bile canaliculi. nih.govnih.gov This secretion is a critical step in the formation of bile. clinicalgate.comyoutube.com The transport across the canalicular membrane is an energy-dependent process mediated by specific transporter proteins. nih.gov

The primary transporter responsible for the secretion of conjugated bile acids like this compound is the Bile Salt Export Pump (BSEP) , an ATP-dependent transporter. clinicalgate.com After secretion into the canaliculi, bile flows into the bile ducts and is eventually stored and concentrated in the gallbladder. youtube.comclinicalgate.com Upon food intake, hormonal signals trigger gallbladder contraction, releasing the bile into the duodenum to aid in lipid digestion. youtube.com

Intestinal Reabsorption Processes

After aiding in fat digestion and absorption in the small intestine, the majority of bile acids are reabsorbed to be returned to the liver. nih.govyoutube.comyoutube.com While some passive absorption of unconjugated bile acids can occur, the primary mechanism for reabsorbing conjugated bile acids like this compound is an active transport process concentrated in the terminal ileum. wikipedia.orgyoutube.com

The key protein responsible for the active reabsorption of conjugated bile acids from the intestinal lumen into the enterocytes of the terminal ileum is the Apical Sodium-Dependent Bile Acid Transporter (ASBT) , also known as SLC10A2. nih.govnih.govnih.govwikipedia.org This transporter efficiently captures bile acids, including this compound, from the gut. wikipedia.orgresearchgate.net Studies have shown that lithocholylglycine (this compound) is efficiently absorbed, with about 60% being conserved during its transit through the intestine. nih.gov The absorption of sulfated forms of this compound, however, is significantly less efficient. nih.govnih.govnih.gov

The ASBT system is highly effective, contributing to the recycling of each bile salt molecule multiple times, often several times during a single digestive phase. wikipedia.org Once inside the enterocytes, bile acids are shuttled across the cell and transported across the basolateral membrane into the portal venous blood by the heteromeric organic solute transporter Ostα-Ostβ. nih.gov From the portal circulation, they are efficiently extracted by hepatocytes to be re-secreted into bile, thus completing the enterohepatic circuit. nih.govwikipedia.org

Table 3: Key Transporters in this compound Enterohepatic Circulation

| Transporter | Abbreviation | Function | Location |

| Bile Salt Export Pump | BSEP | Actively secretes conjugated bile acids from hepatocytes into bile. clinicalgate.com | Canalicular Membrane (Liver) |

| Apical Sodium-Dependent Bile Acid Transporter | ASBT | Mediates active reabsorption of conjugated bile acids from the intestine. nih.govnih.govwikipedia.org | Apical Membrane of Enterocytes (Terminal Ileum) |

| Organic Solute Transporter Alpha/Beta | Ostα-Ostβ | Transports bile acids across the basolateral membrane of enterocytes into portal blood. nih.gov | Basolateral Membrane of Enterocytes (Terminal Ileum) |

Organic Anion Transporting Polypeptides (OATPs) Involvement

Organic Anion Transporting Polypeptides (OATPs) are crucial for the hepatic uptake of a wide array of endogenous and exogenous compounds from the blood. Specifically, the liver-expressed OATP1B1 and OATP1B3 are significant in the transport of bile acids. Research has demonstrated that this compound is a substrate for both of these transporters. The affinity of these transporters for this compound, represented by the Michaelis-Menten constant (Km), has been quantified. A lower Km value indicates a higher affinity of the transporter for the substrate.

Kinetic Parameters of this compound Transport by OATP1B1 and OATP1B3

| Transporter | Km (μM) |

|---|---|

| OATP1B1 | 4.7 ± 0.9 |

| OATP1B3 | 3.5 ± 0.4 |

These findings indicate that both OATP1B1 and OATP1B3 are involved in the hepatic uptake of this compound, with OATP1B3 showing a slightly higher affinity. The efficient uptake of this compound from the sinusoidal blood into the hepatocytes is a critical step in its enterohepatic circulation.

Multidrug Resistance-Associated Protein (MRP) Family Efflux (e.g., MRP1, MRP2, MRP3)

The Multidrug Resistance-Associated Protein (MRP) family, part of the ATP-binding cassette (ABC) transporter superfamily, is involved in the efflux of a variety of molecules, including conjugated bile acids, from cells. nih.govresearchgate.net MRP1, MRP2, and MRP3 are known to transport a wide range of organic anions. nih.govresearchgate.net MRP2 is primarily located on the apical membrane of hepatocytes and mediates the secretion of bile salts into the bile canaliculi. nih.gov In contrast, MRP1 and MRP3 are typically found on the basolateral membrane of hepatocytes and other epithelial cells, facilitating the efflux of substrates back into the sinusoidal blood or interstitial fluid. nih.gov While the MRP family is known to transport various bile acid conjugates, specific kinetic data for the transport of this compound by MRP1, MRP2, or MRP3 are not extensively detailed in the available research. However, their known function in transporting structurally similar bile salts suggests a potential role in the disposition of this compound.

Other Bile Acid Transport Systems (e.g., BSEP, OSTα-OSTβ, IBABP)

Several other transport systems are integral to the enterohepatic circulation of bile acids.

Bile Salt Export Pump (BSEP): BSEP, or ABCB11, is a key transporter located on the canalicular membrane of hepatocytes, responsible for the primary secretion of monovalent conjugated bile salts into the bile. nih.govbioivt.com It exhibits high affinity for conjugated bile acids such as taurochenodeoxycholate and glycocholate. nih.gov However, BSEP generally shows a poor affinity for unconjugated bile acids. jci.org While specific transport kinetics for this compound by BSEP are not readily available, its nature as a conjugated bile salt suggests it is likely a substrate.

Organic Solute Transporter Alpha-Beta (OSTα-OSTβ): This heterodimeric transporter is predominantly located on the basolateral membrane of enterocytes in the ileum, as well as in hepatocytes and cholangiocytes. nih.govclockss.org OSTα-OSTβ is essential for the efflux of bile acids from these cells into the portal blood, thus playing a critical role in the final step of intestinal bile acid reabsorption. nih.govclockss.org It functions as a facilitated diffuser, transporting bile acids down their concentration gradient. nih.gov While it is a known transporter of various bile acids, specific transport data for this compound is not extensively documented.

Ileal Bile Acid Binding Protein (IBABP): Found in the cytoplasm of ileal enterocytes, IBABP is not a transporter but an intracellular binding protein. It binds bile acids that have been taken up by the apical sodium-dependent bile acid transporter (ASBT), facilitating their transport across the enterocyte to the basolateral membrane for efflux by OSTα-OSTβ. nih.gov IBABP is known to bind two bile acid molecules with a high degree of positive cooperativity, which is related to a slow conformational change in the protein upon binding. nih.govresearchgate.net Although detailed binding affinity studies specifically with this compound are limited, its role in the intracellular transport of various bile acids suggests its involvement in the intestinal absorption of this compound.

Systemic Distribution and Organ-Specific Transport Beyond the Enterohepatic Axis

While the majority of bile acids are confined to the enterohepatic circulation, a small fraction can spill over into the systemic circulation. Lithocholic acid, the unconjugated form of this compound, has been found to be present in tissues in both a soluble form and a form that is firmly bound to tissue residues. nih.gov This tissue-bound lithocholate can be released by the enzyme cholanoylamino acid hydrolase. nih.gov Studies have shown the presence of tissue-bound lithocholate in the liver. nih.gov Furthermore, the distribution of bile acids can be influenced by disease states, with elevated levels of certain bile acid species found in tumor lesions of right-sided colon cancer and in liver metastases from these cancers. nih.gov However, specific data on the systemic distribution and organ-specific transport of this compound itself, beyond the primary organs of the enterohepatic circulation, are not well-documented.

Microbial Biotransformations of this compound Precursors

Role of Gut Microbiota in Bile Acid Deconjugation and Dehydroxylation

The gut microbiota plays a pivotal role in the biotransformation of primary bile acids into secondary bile acids. A key initial step in this process is the deconjugation of conjugated bile acids like this compound. nih.govnih.gov This reaction is catalyzed by bile salt hydrolases (BSHs) produced by a variety of gut bacteria, including species from the genera Lactobacillus, Clostridium, Bifidobacterium, and Enterococcus. figshare.com The deconjugation of this compound releases the glycine amino acid and the unconjugated bile acid, lithocholic acid. This deconjugation is a critical gateway reaction, as only deconjugated bile acids can be further metabolized by the gut microbiota. nih.govfrontiersin.org Following deconjugation, the resulting lithocholic acid can undergo 7α-dehydroxylation, another microbially-mediated transformation, which is carried out by a more limited number of bacterial species, primarily from the Clostridium genus. researchgate.net

Enzymatic Activities (e.g., Bile Salt Hydrolases – BSH, Hydroxysteroid Dehydrogenases)

Bile Salt Hydrolases (BSH): These enzymes (EC 3.5.1.24) are responsible for hydrolyzing the amide bond that links the bile acid steroid core to its conjugated amino acid (glycine in the case of this compound). nih.gov BSHs are widespread among gut bacteria and exhibit varying substrate specificities. hku.hkbiocodexmicrobiotainstitute.com Some BSHs show a preference for glycine-conjugated bile acids, while others may prefer taurine-conjugated forms. hku.hk The activity of BSH is crucial for the subsequent microbial metabolism of the bile acid steroid nucleus. nih.govfrontiersin.org

Hydroxysteroid Dehydrogenases (HSDHs): After deconjugation of this compound to lithocholic acid, HSDHs can further modify the steroid core. These NAD(P)(H)-dependent enzymes catalyze the reversible oxidation and reduction of hydroxyl groups on the bile acid structure. researchgate.net For instance, 3α-HSDH can convert lithocholic acid to 3-oxo-lithocholic acid. jci.orgjci.org Other HSDHs, such as 7α-HSDH, 7β-HSDH, and 12α-HSDH, act on different hydroxyl positions of various bile acids, leading to a diverse pool of secondary bile acids. researchgate.netnih.gov For example, 11β-HSD1 has been shown to metabolize 7-oxolithocholic acid. nih.gov The collective action of these microbial enzymes significantly alters the composition and physiological properties of the bile acid pool.

Impact of Microbiota Composition on this compound Profile

The composition of the gut microbiota is a critical determinant in the biotransformation of bile acids, profoundly influencing the profile of secondary bile acids, including lithocholic acid (LCA) and its conjugated form, this compound. The gut microbiome facilitates the conversion of primary bile acids, which are synthesized in the liver, into secondary bile acids through a series of enzymatic reactions. nih.govnih.gov This process, primarily occurring in the colon, involves the deconjugation and 7α-dehydroxylation of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA). nih.govresearchgate.net The resulting secondary bile acids, deoxycholic acid (DCA) from CA and lithocholic acid (LCA) from CDCA, can then be further metabolized, including conjugation with amino acids like glycine to form compounds such as this compound.

Alterations in the gut microbial community, a state known as dysbiosis, can lead to significant shifts in the bile acid pool. nih.gov Research has identified specific bacterial taxa that are instrumental in the formation of secondary bile acids. For instance, bacteria from the Ruminococcaceae and Lachnospiraceae families, along with the genus Blautia, are known to possess 7α-dehydroxylating capabilities, which are essential for converting primary to secondary bile acids. nih.govresearchgate.net Studies in patients with cirrhosis have demonstrated that a lower abundance of these bacteria is associated with a decreased conversion of primary to secondary fecal bile acids. nih.govresearchgate.net

Conversely, an overgrowth of potentially pathogenic bacteria, such as those from the Enterobacteriaceae family, has been linked to altered bile acid profiles. nih.gov In children with nonalcoholic fatty liver disease (NAFLD), a condition associated with gut dysbiosis, reduced levels of fecal secondary bile acids have been observed. nih.govfrontiersin.org This decrease was significantly correlated with a reduction in bacteria from the Ruminococcaceae family and Eubacterium genus, which are known to express bile salt hydrolase and 7α-dehydroxylase enzymes necessary for LCA production. frontiersin.org Furthermore, in this cohort, the level of fecal LCA was negatively associated with the abundance of Escherichia coli. frontiersin.org

Inflammatory conditions in the gut also highlight the interplay between microbiota and bile acid metabolism. In patients with inflammatory bowel disease (IBD), alterations in the gut microbiota composition have been shown to modulate the intestinal bile acid profile, with notable changes in LCA levels. nih.govresearchgate.net Specifically, the family Prevotellaceae has been positively correlated with LCA levels and is associated with intestinal inflammation. nih.govresearchgate.net

The following tables summarize the observed correlations between specific gut microbiota taxa and the levels of lithocholic acid or its ratios, which directly influence the availability of the precursor for this compound synthesis.

Table 1: Correlation between Gut Microbiota and Lithocholic Acid (LCA) Profile

| Bacterial Taxon | Correlation with LCA or LCA/CDCA Ratio | Associated Condition | Reference |

|---|---|---|---|

| Blautia | Positive correlation with LCA/CDCA ratio | Cirrhosis | nih.govresearchgate.net |

| Ruminococcaceae | Positive correlation with fecal LCA | Pediatric NAFLD | frontiersin.org |

| Eubacterium | Positive correlation with fecal LCA | Pediatric NAFLD | frontiersin.org |

| Escherichia coli | Negative correlation with fecal LCA | Pediatric NAFLD | frontiersin.org |

Table 2: Gut Microbiota Abundance Changes in Conditions with Altered Secondary Bile Acid Profiles

| Condition | Increased Abundance | Decreased Abundance | Reference |

|---|---|---|---|

| Cirrhosis | Enterobacteriaceae, Veillonellaceae | Ruminococcaceae, Lachnospiraceae, Blautia | nih.gov |

| Pediatric NAFLD | Escherichia coli | Ruminococcaceae, Eubacterium | frontiersin.org |

These findings underscore the pivotal role of the gut microbiota in shaping the secondary bile acid pool. The abundance and activity of specific bacterial populations directly impact the production of lithocholic acid, the immediate precursor to this compound, thereby influencing its systemic profile and subsequent physiological effects. Dysbiosis can disrupt this metabolic interplay, leading to altered this compound levels that are often observed in various disease states. nih.govnih.gov

Molecular Interactions and Receptor Mediated Signaling by Glycolithocholate

Nuclear Receptor Modulation

Glycolithocholate, a glycine-conjugated form of the secondary bile acid lithocholic acid, engages with several nuclear receptors, which are ligand-activated transcription factors that regulate gene expression. These interactions are pivotal in maintaining metabolic homeostasis and managing the cellular response to bile acid levels.

Farnesoid X Receptor (FXR) Interactions and Transcriptional Regulation

The Farnesoid X Receptor (FXR), or NR1H4, is a central regulator of bile acid, lipid, and glucose metabolism. wikipedia.org It functions as a sensor for bile acids and, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). wikipedia.org This complex then binds to specific DNA sequences known as hormone response elements, leading to the modulation of target gene expression. wikipedia.org

While many bile acids act as agonists for FXR, research has demonstrated that the unconjugated form of this compound, lithocholic acid (LCA), functions as an FXR antagonist with partial agonist activity. nih.gov In cellular and in vitro assays, LCA was shown to competitively inhibit the activation of FXR induced by the natural agonist chenodeoxycholic acid (CDCA) and the synthetic agonist GW4064. nih.gov Specifically, in an in vitro co-activator association assay, LCA was found to decrease CDCA- and GW4064-induced FXR activation with a half-maximal inhibitory concentration (IC50) of approximately 1 µM. nih.gov This antagonistic action is a key mechanism through which LCA, and by extension its conjugated form this compound, can counteract the signaling of FXR agonists.

Table 1: Antagonistic Activity of Lithocholic Acid (LCA) on FXR

| Agonist | Effect of LCA | Assay Type | Finding | Reference |

|---|---|---|---|---|

| Chenodeoxycholic acid (CDCA) | Inhibition | Co-activator Association | LCA decreased CDCA-induced FXR activation. | nih.gov |

| GW4064 | Inhibition | Co-activator Association | LCA decreased GW4064-induced FXR activation. | nih.gov |

| GW4064 | Inhibition | Transactivation in HepG2 cells | LCA effectively antagonized GW4064-enhanced FXR transactivation. | nih.gov |

The antagonistic effect of LCA on FXR has direct consequences for the expression of downstream target genes. A primary function of FXR activation is the induction of the Bile Salt Export Pump (BSEP), a transporter crucial for secreting bile acids from hepatocytes. nih.gov Studies have shown that, in contrast to FXR agonists which increase BSEP mRNA levels, treatment with LCA leads to a strong decrease in BSEP expression. nih.gov This downregulation is a direct result of its FXR antagonist activity. nih.gov

Furthermore, FXR activation typically suppresses the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. wikipedia.org This suppression is mediated indirectly through the induction of the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine. wikipedia.orgjomes.org As an antagonist, this compound would be expected to interfere with this suppression, potentially leading to increased or sustained CYP7A1 expression by inhibiting the induction of SHP and FGF19.

Table 2: Regulation of Key FXR Target Genes by this compound (via Antagonism)

| Gene | Function | Typical Regulation by FXR Agonist | Expected Regulation by this compound (as an antagonist) | Reference |

|---|---|---|---|---|

| BSEP (Bile Salt Export Pump) | Hepatic bile acid efflux | Upregulation | Downregulation | nih.gov |

| SHP (Small Heterodimer Partner) | Transcriptional repressor of CYP7A1 | Upregulation | Inhibition of upregulation | wikipedia.org |

| CYP7A1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in bile acid synthesis | Downregulation (via SHP/FGF19) | Inhibition of downregulation | wikipedia.orgjomes.org |

| FGF19 (Fibroblast Growth Factor 19) | Intestinal hormone, suppresses CYP7A1 | Upregulation | Inhibition of upregulation | jomes.org |

| OSTα/OSTβ (Organic Solute Transporter) | Basolateral bile acid efflux | Upregulation | Inhibition of upregulation | encyclopedia.pub |

Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Linkages

This compound is also recognized as a ligand for the Pregnane X Receptor (PXR, or NR1I2) and the Constitutive Androstane Receptor (CAR, or NR1I3). researchgate.netguidetopharmacology.org These nuclear receptors function as xenobiotic sensors that transcriptionally regulate a wide array of genes involved in the detoxification and transport of foreign chemicals and endogenous molecules, including bile acids. nih.govmdpi.com The activation of PXR and CAR by bile acids like lithocholic acid is a critical adaptive response to cholestasis, as these receptors induce the expression of phase I and phase II metabolizing enzymes and transporters that help to clear toxic substances. e-cmh.org

Vitamin D Receptor (VDR) Considerations

The Vitamin D Receptor (VDR, or NR1I1) is another nuclear receptor that interacts with bile acids. guidetopharmacology.org Lithocholic acid (LCA) has been identified as a physiological ligand for VDR, acting as an alternative to the receptor's classical ligand, 1α,25-dihydroxyvitamin D3. mdpi.com The activation of VDR by LCA induces the expression of target genes such as CYP3A4, an enzyme involved in the metabolism of both xenobiotics and bile acids themselves. mdpi.com Studies in mice lacking the VDR in hepatocytes have shown significant changes in the levels of bile salts, including this compound, highlighting a functional link between VDR signaling and this compound homeostasis. nih.gov

G-Protein Coupled Receptor (GPCR) Activation

In addition to entering the cell to activate nuclear receptors, bile acids can signal at the cell surface by activating G-protein coupled receptors (GPCRs). yale.edu These receptors mediate cellular responses to a variety of external stimuli by activating intracellular signaling cascades. nih.govwikipedia.org

Secondary bile acids have been shown to be ligands for specific GPCRs, most notably the Takeda G protein-coupled receptor 5 (TGR5, also known as GPBAR1). researchgate.net This receptor is involved in regulating energy metabolism, inflammation, and glucose homeostasis. While direct studies on this compound are limited, its role as a secondary bile acid suggests it participates in this signaling pathway, which is a recognized mechanism for other secondary bile acids. yale.eduresearchgate.net

Takeda G-protein coupled receptor 5 (TGR5) Activation Mechanisms

TGR5, a member of the G-protein coupled receptor (GPCR) superfamily, is a well-established receptor for various bile acids, including this compound. frontiersin.orgplos.orguniprot.org The activation of TGR5 by its ligands initiates a series of downstream signaling events that play crucial roles in metabolism, inflammation, and cell proliferation. mdpi.comnih.gov

The binding of bile acids, such as this compound and its unconjugated form lithocholic acid (LCA), to TGR5 induces a conformational change in the receptor. nih.gov This leads to the activation of associated G-proteins. nih.gov Specifically, the Gαs subunit is activated, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net Following ligand binding and activation, TGR5 undergoes internalization, a process where the receptor is moved from the cell surface into the cytoplasm. frontiersin.orgplos.orgmdpi.com This internalization is a common mechanism for regulating GPCR signaling, preventing overstimulation and allowing for receptor recycling or degradation.

Interactive Table: TGR5 Ligand Potency

| Ligand | EC50 (µM) |

| Lithocholic acid (LCA) | 0.53 nih.gov |

| Taurolithocholic acid (TLCA) | ~0.3 plos.org |

| Deoxycholic acid | 1.0 nih.gov |

| Chenodeoxycholic acid (CDCA) | 4.4 nih.gov |

| Cholic acid | 7.7 nih.gov |

The activation of TGR5 by this compound triggers multiple downstream signaling pathways that mediate its diverse physiological effects. frontiersin.orgmdpi.com

cAMP/PKA Pathway: Upon TGR5 activation, the increase in intracellular cAMP activates Protein Kinase A (PKA). nih.govresearchgate.netresearchgate.net This pathway is central to many of TGR5's functions, including the regulation of inflammation and metabolism. nih.govresearchgate.net For instance, in Kupffer cells, the activation of this pathway leads to a decrease in the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS). nih.gov

AKT Pathway: TGR5 activation has been shown to stimulate the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. frontiersin.orgmdpi.com This pathway is critically involved in cell survival, proliferation, and metabolism. In bovine aortic endothelial cells, the TGR5 agonist taurolithocholic acid (TLCA) enhances the phosphorylation of AKT. frontiersin.org Furthermore, TGR5 can modulate the AKT-mTOR pathway in macrophages, which plays a role in the anti-diabetic effects of TGR5 activation. frontiersin.org

ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is another target of TGR5 signaling. frontiersin.orgmdpi.com The effect of TGR5 activation on ERK signaling can be cell-type specific. For example, in non-ciliated cholangiocytes, TGR5 agonists inhibit ERK signaling, which promotes proliferation. frontiersin.org Conversely, in ciliated cholangiocytes, TGR5 activation stimulates ERK signaling, leading to an inhibition of proliferation. frontiersin.org

NF-κB Pathway: TGR5 activation generally exerts anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. frontiersin.orgmdpi.comnih.gov This is achieved by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. nih.gov This inhibition of NF-κB leads to a reduction in the expression of pro-inflammatory genes. researchgate.netfrontiersin.org

Recent research has uncovered a functional cross-talk between TGR5 and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov TGR5 activation can lead to the sensitization and activation of TRPV1, a non-selective cation channel involved in pain and sensory perception. nih.gov Studies in mice have demonstrated that TGR5-mediated activation of TRPV1 can induce itch responses. nih.gov This interaction highlights a novel mechanism by which bile acids can influence neuronal signaling and sensation. The TGR5/TRPV1 signaling pathway is considered crucial for regulating neurosensory sensations. nih.gov

Sphingosine (B13886) 1-Phosphate Receptor 2 (S1PR2) Engagement

In addition to TGR5, conjugated bile acids like this compound can activate Sphingosine 1-Phosphate Receptor 2 (S1PR2), a G protein-coupled receptor for the bioactive lipid sphingosine-1-phosphate (S1P). nih.govnih.govcore.ac.uk This interaction has significant implications for hepatic lipid metabolism and cell signaling.

Similar to TGR5, S1PR2 activation by conjugated bile acids triggers the ERK1/2 and AKT signaling pathways. nih.govnih.govfrontiersin.org In rodent hepatocytes, the activation of these pathways by taurocholate (TCA) was shown to be mediated by S1PR2. nih.govfrontiersin.org This activation is associated with cell proliferation and migration, and can be blocked by a specific S1PR2 antagonist. nih.govnih.gov The S1PR2-mediated activation of ERK1/2 and AKT is a key mechanism by which conjugated bile acids influence hepatocyte function and contribute to the pathophysiology of cholestatic liver injury. nih.govnih.gov

A crucial aspect of S1PR2 signaling in response to conjugated bile acids involves the regulation of Sphingosine Kinase 2 (SphK2) and Histone Deacetylases (HDACs). nih.govnih.gov

Sphingosine Kinase 2 (SphK2): S1PR2 activation leads to the upregulation of hepatic SphK2. nih.govnih.gov SphK2 is an enzyme that phosphorylates sphingosine to generate S1P. uniprot.org The S1P produced by SphK2 in the nucleus has been shown to act as an endogenous inhibitor of HDACs. uniprot.orgnih.gov

Histone Deacetylases (HDACs): By inhibiting HDAC1 and HDAC2, the nuclear S1P generated via the S1PR2-SphK2 axis leads to increased histone acetylation. uniprot.orgnih.govnih.gov Specifically, the acetylation of histones H3K9, H4K5, and H2BK12 is increased. nih.gov This epigenetic modification promotes the transcriptional activity of genes involved in cell growth and hepatic lipid metabolism. nih.gov This mechanism highlights a novel pathway by which this compound, through S1PR2, can epigenetically regulate gene expression in the liver.

Interactive Table: Key Proteins in this compound Signaling

| Protein | Full Name | Receptor Interaction | Key Function in Pathway |

| TGR5 | Takeda G-protein coupled receptor 5 | Direct | Primary receptor for this compound, initiates multiple downstream cascades. |

| S1PR2 | Sphingosine 1-Phosphate Receptor 2 | Direct | Activated by conjugated bile acids, regulates lipid metabolism and gene expression. |

| cAMP | Cyclic Adenosine Monophosphate | Indirect (TGR5) | Second messenger produced upon TGR5 activation. |

| PKA | Protein Kinase A | Indirect (TGR5) | Activated by cAMP, mediates inflammatory and metabolic effects. |

| AKT | Protein Kinase B | Indirect (TGR5, S1PR2) | Promotes cell survival and proliferation. |

| ERK | Extracellular signal-regulated kinase | Indirect (TGR5, S1PR2) | Regulates cell proliferation and differentiation; effects can be cell-type specific. |

| NF-κB | Nuclear Factor-kappa B | Indirect (TGR5) | Transcription factor involved in inflammation; inhibited by TGR5 signaling. |

| TRPV1 | Transient Receptor Potential Vanilloid 1 | Indirect (TGR5) | Ion channel involved in sensory perception, cross-talk with TGR5. |

| SphK2 | Sphingosine Kinase 2 | Indirect (S1PR2) | Upregulated by S1PR2 activation, produces nuclear S1P. |

| HDACs | Histone Deacetylases | Indirect (S1PR2/SphK2) | Epigenetic regulators inhibited by nuclear S1P, leading to altered gene expression. |

Implications for Cellular Lipid Metabolism

This compound, a glycine-conjugated form of the secondary bile acid lithocholic acid, plays a role in the intricate network of cellular lipid metabolism. wikipedia.orgnih.gov Lipid metabolism encompasses the synthesis and breakdown of lipids, crucial for energy storage and the formation of cellular structures like membranes. wikipedia.org In animals, fats are sourced from the diet and also synthesized by the liver. wikipedia.org The metabolism of lipids is a critical cellular process, with lipid droplets serving as central hubs for storing metabolic energy and membrane components. nih.gov

Research indicates that this compound is a factor in the broader context of bile acid signaling, which has regulatory effects on lipid homeostasis. For instance, the multidrug resistance-associated protein 2 (MRP2) is a key transporter in the canalicular excretion of substances like reduced glutathione (B108866), a process that contributes to bile acid-independent bile flow. researchgate.net The regulation of bile acid pathways is increasingly recognized as a target for influencing lipid-related metabolic processes.

The interplay between bile acids and lipid metabolism extends to conditions such as periodontitis, a chronic inflammatory disease. Elevated levels of blood lipids have been linked to this condition, and byproducts of lipid peroxidation may contribute to the associated inflammation and tissue degradation. nih.gov This highlights the systemic nature of lipid metabolism and its connection to inflammatory processes that can be influenced by bile acids.

Other Intracellular Signaling Network Modulation

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation

This compound is implicated in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of immune and inflammatory responses. chumontreal.qc.ca The NF-κB family of transcription factors, when activated, translocates to the nucleus and binds to target genes, initiating the transcription of various inflammatory cytokines, chemokines, and adhesion molecules. chumontreal.qc.ca In its inactive state, NF-κB is held in the cytoplasm by inhibitor of NF-κB (IκB) proteins. chumontreal.qc.ca Activation of the pathway through various stimuli leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to enter the nucleus. chumontreal.qc.ca

The modulation of NF-κB signaling by bile acids like this compound is an area of active research. researchgate.net Dysregulation of NF-κB signaling is associated with a variety of inflammatory diseases and has more recently been linked to the onset and progression of metabolic diseases. chumontreal.qc.ca The ability of bile acids to influence this pathway underscores their role as signaling molecules that extend beyond their primary function in digestion.

Interactive Table: Key Components of the NF-κB Signaling Pathway

| Component | Function |

| NF-κB (Nuclear Factor-kappa B) | A protein complex that controls transcription of DNA, cytokine production, and cell survival. |

| IκB (Inhibitor of NF-κB) | Proteins that inhibit the activity of NF-κB by sequestering it in the cytoplasm. |

| IKK (IκB kinase) | An enzyme complex that phosphorylates IκB, leading to its degradation and the activation of NF-κB. |

Extracellular Signal-Regulated Kinases (ERK1/2) Activity

This compound can influence the activity of Extracellular Signal-Regulated Kinases (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. frontiersin.org ERK1/2 are involved in a wide array of cellular processes, including cell proliferation, differentiation, and survival. frontiersin.orgresearchgate.net The activation of ERK1/2 typically occurs through a cascade of protein phosphorylations initiated by upstream signals from growth factors and other stimuli. researchgate.net

Once activated, ERK1/2 can phosphorylate a multitude of downstream targets in both the cytoplasm and the nucleus. researchgate.net In the nucleus, ERK1/2 can regulate the activity of transcription factors such as Elk-1 and CREB, thereby influencing gene expression and mediating long-term cellular responses. researchgate.net The modulation of ERK1/2 activity by molecules like this compound highlights its potential to impact fundamental cellular decisions.

Protein Kinase B (AKT) Pathway Regulation

This compound is also involved in the regulation of the Protein Kinase B (AKT) signaling pathway, another critical regulator of cell growth, survival, and metabolism. oaepublish.comresearchgate.net The PI3K/AKT/mTOR pathway is frequently dysregulated in various diseases. oaepublish.com Activation of this pathway is often initiated by growth factors that lead to the activation of phosphoinositide 3-kinase (PI3K). oaepublish.com PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits AKT to the cell membrane where it is activated. oaepublish.com

Activated AKT has a wide range of downstream targets that influence processes such as glucose metabolism and cell survival. oaepublish.comnih.gov For instance, AKT can promote glucose uptake and glycolysis, and it can also inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins. nih.gov The ability of this compound to modulate the AKT pathway suggests its involvement in the intricate control of cellular life and death decisions.

Interactive Table: Overview of AKT Pathway Regulation

| Stimulus | Key Mediators | Downstream Effects |

| Growth Factors | PI3K, PIP3, PDK1 | Cell Growth, Proliferation, Survival, Metabolism |

| This compound | (Modulatory) | (Influences pathway activity) |

Cyclic Adenosine Monophosphate (cAMP) and Protein Kinase A (PKA) Pathways

The intracellular signaling networks influenced by this compound also include the cyclic adenosine monophosphate (cAMP) and Protein Kinase A (PKA) pathways. nih.gov cAMP is a ubiquitous second messenger that is synthesized by adenylyl cyclase in response to various extracellular signals. genome.jp One of the primary effectors of cAMP is PKA, a holoenzyme that, upon binding cAMP, releases its catalytic subunits to phosphorylate a wide array of substrate proteins. nih.govmicrobialcell.com

The cAMP/PKA pathway is involved in the regulation of numerous cellular functions, including metabolism, gene transcription, and cell growth. genome.jp For example, PKA can phosphorylate enzymes involved in metabolic pathways and can also regulate the activity of transcription factors. genome.jp The interaction of this compound with this pathway points to its role in a complex signaling web that governs cellular responses to external cues.

Reactive Oxygen Species (ROS) Generation and Redox Homeostasis

This compound can influence the generation of reactive oxygen species (ROS) and the maintenance of cellular redox homeostasis. uu.nlsemanticscholar.org ROS are chemically reactive molecules containing oxygen that are natural byproducts of cellular metabolism. nih.govembopress.org While essential for cell signaling at low levels, excessive ROS can lead to oxidative stress and cellular damage. nih.gov Cells maintain a delicate balance, known as redox homeostasis, through the action of various antioxidant systems. nih.govembopress.org

Mitochondria are a primary source of endogenous ROS production. mdpi.com The generation of ROS is intricately linked to metabolic processes such as glucose metabolism. mdpi.comnih.gov For example, an influx of glucose can stimulate ROS generation by leukocytes. nih.gov this compound's impact on ROS generation suggests its potential to affect the cellular redox state, which has broad implications for cell health and disease. semanticscholar.org The cellular redox regulatory network involves a complex interplay between ROS and reducing molecules like reduced glutathione (GSH), which are influenced by nutrient metabolism. embopress.org

Early Growth Response Factor-1 (Egr-1) Signaling

The interaction between bile acids and the Early Growth Response Factor-1 (Egr-1) signaling pathway is a significant area of research, particularly in the context of cellular stress, inflammation, and proliferation. Egr-1, a zinc-finger transcription factor, is rapidly induced by various extracellular stimuli and plays a crucial role in regulating the expression of genes involved in these cellular processes. mdpi.com

Research indicates that a variety of bile acids, both conjugated and unconjugated, are capable of upregulating the expression of Egr-1. nih.gov This effect has been observed in different cell types, including hepatocytes and gastric cancer cells. spandidos-publications.comresearchgate.net The induction of Egr-1 by bile acids is considered a key event in the inflammatory response seen in conditions such as cholestasis, where bile acid levels are elevated. researchgate.netresearchgate.net

The primary mechanism by which bile acids induce Egr-1 expression is through the activation of the Mitogen-activated Protein Kinase (MAPK) signaling pathway. nih.govspandidos-publications.com Specifically, the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (Erk1/2), a key component of the MAPK cascade, has been shown to be a prerequisite for the upregulation of Egr-1. nih.gov Studies have demonstrated that inhibiting the MAPK pathway prevents the bile acid-induced increase in Egr-1 mRNA levels. researchgate.net This signaling is initiated by a ligand-independent activation of the epidermal growth factor receptor (EGFR). nih.gov

Notably, the upregulation of Egr-1 by bile acids appears to be independent of the farnesoid X receptor (FXR), the primary nuclear receptor for bile acids. nih.gov Experiments using hepatocytes from FXR knockout mice have shown that the absence of FXR does not prevent the induction of Egr-1 by bile acids like deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA). nih.gov

While direct studies on this compound are limited, evidence from its unconjugated form, lithocholic acid (LCA), and other conjugated bile acids provides strong inferential evidence for its involvement in Egr-1 signaling. LCA has been shown to stimulate Erk1/2 signaling. mdpi.com Furthermore, studies on other glycine-conjugated bile acids, such as glycochenodeoxycholic acid, have demonstrated a significant upregulation of Egr-1. spandidos-publications.comspandidos-publications.com Given that most conjugated and unconjugated bile acids have been found to stimulate Erk1/2 phosphorylation, it is highly probable that this compound also promotes the upregulation of Egr-1 through the MAPK signaling pathway. nih.gov

The activation of Egr-1 by bile acids leads to the transcription of various pro-inflammatory mediators. researchgate.net For instance, Egr-1 can induce the expression of chemokines, which are responsible for recruiting inflammatory cells like neutrophils to the site of injury, thereby propagating the inflammatory cascade observed in cholestatic liver disease. msu.edu

Research Findings on Bile Acid-Induced Egr-1 Signaling

| Bile Acid(s) | Model System | Key Findings | Reference |

|---|---|---|---|

| Deoxycholic acid (DCA), Chenodeoxycholic acid (CDCA) | Primary mouse hepatocytes (wild-type and FXR knockout) | Upregulated Egr-1 mRNA levels via MAPK signaling, independent of FXR. | nih.govresearchgate.net |

| Cholic acid, Chenodeoxycholic acid, Glycochenodeoxycholic acid | Human gastric cancer cell lines (AGS and NCI-N87) | Increased Egr-1 expression through the MAPK signaling pathway. Glycochenodeoxycholic acid showed a significant effect. | spandidos-publications.comspandidos-publications.com |

| Taurocholic acid (TCA) | Hepatocytes | Induces the expression of macrophage inflammatory protein-2 (MIP-2) via ERK activation of Egr-1. | msu.edu |

| Lithocholic acid (LCA) | Colorectal cancer cell lines (HCT116) | Stimulated Erk1/2 signaling, which is upstream of Egr-1 activation. | mdpi.com |

| General bile acids (conjugated and unconjugated) | Hepatocytes | Most bile acids stimulate Erk1/2 phosphorylation, suggesting a general mechanism for Egr-1 upregulation. | nih.gov |

Cellular and Subcellular Mechanistic Effects of Glycolithocholate

Mitochondrial Function and Integrity Modulation

The mitochondrion, a central organelle in cellular metabolism and signaling, is a key target for the mechanistic effects of various bile acids. The hydrophobicity of bile acids correlates with their potential to cause mitochondrial dysfunction, a factor implicated in cholestatic liver injury.

Effects on Mitochondrial Membrane Potential and Permeability

The mitochondrial membrane potential (ΔΨm) is a critical component of mitochondrial function, essential for ATP synthesis. Studies on isolated rat liver mitochondria have demonstrated that several bile acids can impact this potential. Hydrophobic bile acids, such as lithocholic acid (LCA) and its glycine (B1666218) conjugate, have been shown to decrease the mitochondrial membrane potential. nih.gov This depolarization is often associated with an increase in the permeability of the inner mitochondrial membrane to protons (H+). nih.gov

Furthermore, exposure to certain bile acids can induce the mitochondrial permeability transition (MPT) , a phenomenon characterized by a sudden increase in the permeability of the inner mitochondrial membrane to solutes up to 1.5 kDa. nih.govxiahepublishing.comuc.pt This event leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and ultimately, rupture of the outer mitochondrial membrane. xiahepublishing.comuc.pt For instance, chenodeoxycholate (CDCA) has been shown to induce the MPT in a manner that is associated with increased membrane fluidity and the release of cytochrome c. uc.pt While direct studies on glycolithocholate are limited, its structural similarity to other hydrophobic bile acids suggests it may exert similar effects on mitochondrial membrane potential and permeability.

Table 1: Effects of Various Bile Acids on Mitochondrial Membrane Potential and Permeability

| Bile Acid | Effect on Mitochondrial Membrane Potential (ΔΨm) | Induction of Mitochondrial Permeability Transition (MPT) | Reference |

| Lithocholic Acid (LCA) | Decrease | Induces MPT | nih.gov |

| Glycochenodeoxycholic Acid (GCDCA) | Decrease | Induces MPT | nih.gov |

| Taurochenodeoxycholic Acid (TCDCA) | Decrease | Induces MPT | nih.gov |

| Chenodeoxycholic Acid (CDCA) | Decrease | Induces MPT | nih.govuc.pt |

| This compound | Implicated in compromised mitochondrial function | Not explicitly detailed | researchgate.net |

Impact on Electron Transport Chain Activity and Oxidative Phosphorylation

The electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) are fundamental mitochondrial processes for ATP production. mdpi.comoncotarget.com Research indicates that certain bile acids can interfere with these processes. Lipophilic bile acids have been found to inhibit state 3 (ADP-stimulated) and uncoupled respiration in isolated mitochondria, suggesting an impairment of the ETC. oncotarget.com Specifically, some bile acids can inhibit the activity of individual complexes within the ETC. oncotarget.com

Elevated serum concentrations of this compound have been associated with conditions where electron transport chain activity may be compromised. xiahepublishing.com While the direct inhibitory mechanisms of this compound on specific ETC complexes are not yet fully elucidated, the established effects of other hydrophobic bile acids provide a framework for its potential actions. The inhibition of oxidative phosphorylation would lead to decreased ATP synthesis, contributing to cellular dysfunction. mdpi.comoncotarget.com

Reactive Oxygen Species Production and Mitochondrial Stress

Mitochondria are a primary source of reactive oxygen species (ROS), which are byproducts of electron transport. nih.govnih.govmdpi.com An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, which can damage cellular components, including mitochondria themselves. nih.govnih.gov The interaction of certain compounds with the mitochondrial respiratory chain can lead to the generation of superoxide (B77818) and hydrogen peroxide. nih.govnih.govnih.gov For example, the interaction of salicylate (B1505791) with Complex I of the ETC has been shown to produce ROS, leading to oxidative stress and the induction of the MPT. nih.gov

Hydrophobic bile acids can induce ROS production, which in turn can contribute to mitochondrial damage and the opening of the MPT pore. xiahepublishing.com This creates a vicious cycle where mitochondrial dysfunction and ROS production potentiate each other. Although direct studies detailing the specific mechanisms of this compound-induced ROS production are limited, its hydrophobic nature suggests it could contribute to mitochondrial oxidative stress.

Mitochondrial Dynamics and Biogenesis Regulation

Mitochondrial dynamics, the balance between mitochondrial fission and fusion, and mitochondrial biogenesis, the formation of new mitochondria, are crucial for maintaining a healthy mitochondrial network and cellular homeostasis. nih.govfrontiersin.org These processes are regulated by a complex interplay of proteins, including dynamin-related protein 1 (Drp1) and mitofusins (Mfn1 and Mfn2) for dynamics, and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) as a master regulator of biogenesis. nih.govfrontiersin.orgmdpi.comresearchgate.netplos.orgnih.govplos.org

Currently, there is a lack of direct research findings on the specific effects of this compound on the regulation of mitochondrial dynamics and biogenesis. The impact of this bile acid on the expression and activity of key regulatory proteins such as Drp1, Mfn2, and PGC-1α remains an area for future investigation.

Regulation of Apoptosis Pathways

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.

Intrinsic (Mitochondrial) Apoptosis Pathway Involvement

The intrinsic pathway of apoptosis is initiated by intracellular stress signals that converge on the mitochondria. xiahepublishing.complos.org A key event in this pathway is the permeabilization of the outer mitochondrial membrane, which is controlled by the Bcl-2 family of proteins. xiahepublishing.comnih.gov Pro-apoptotic members, such as Bax and Bak, promote membrane permeabilization, leading to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. xiahepublishing.comresearchgate.netnih.govnih.govembopress.org

Once in the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates caspase-9 in a complex known as the apoptosome. plos.orgoncotarget.comnih.gov Activated caspase-9, an initiator caspase, then cleaves and activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis. nih.govoncotarget.com

Studies have shown that certain bile acids can induce apoptosis in various cell types, and this is often associated with the modulation of Bcl-2 family proteins. For example, treatment of esophageal cancer cells with taurocholate (TC) resulted in an upregulation of Bax and a downregulation of Bcl-2, leading to the activation of caspase-3 and apoptosis. nih.gov While direct studies on this compound are not extensive, its association with increased cytochrome c levels in some contexts suggests a potential role in the activation of the intrinsic apoptotic pathway. researchgate.net

Table 2: Key Players in the Intrinsic Apoptosis Pathway and Their Potential Modulation by Bile Acids

| Component | Function in Intrinsic Apoptosis | Potential Modulation by Bile Acids | Reference |

| Bcl-2 Family Proteins (Bax, Bak, Bcl-2) | Regulate mitochondrial outer membrane permeabilization. | Some bile acids can alter the expression of Bax and Bcl-2. | xiahepublishing.comnih.gov |

| Cytochrome c | Released from mitochondria to initiate apoptosome formation. | Bile acid-induced MPT can lead to its release. This compound is associated with increased levels. | xiahepublishing.comuc.ptresearchgate.netnih.govembopress.org |

| Apaf-1 | Forms the apoptosome with cytochrome c and pro-caspase-9. | Activated upon cytochrome c release. | plos.orgoncotarget.comnih.gov |

| Caspase-9 | Initiator caspase activated within the apoptosome. | Activated downstream of cytochrome c release. | plos.orgoncotarget.comnih.govuniprot.org |

| Caspase-3 | Effector caspase activated by caspase-9, leading to apoptosis. | Activated by some bile acids. | nih.gov |

Caspase Activation and Downstream Apoptotic Events

The activation of caspases, a family of cysteine-aspartic proteases, is a central event in the execution of apoptosis. uvm.edunih.gov These enzymes exist as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade. nih.gov Apoptotic pathways, both extrinsic and intrinsic, converge on the activation of effector caspases, such as caspase-3, -6, and -7. mdpi.combio-rad-antibodies.com

In the extrinsic pathway, the initiator caspase-8, activated within the DISC, directly cleaves and activates effector caspases. sinobiological.com The intrinsic, or mitochondrial, pathway involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the activation of the initiator caspase-9. mdpi.combio-rad-antibodies.com Caspase-9 then proceeds to activate the same set of effector caspases. bio-rad-antibodies.com

Once activated, effector caspases are responsible for the characteristic morphological and biochemical hallmarks of apoptosis. uvm.edu They systematically dismantle the cell by cleaving a wide range of cellular substrates. Key downstream events include:

DNA Fragmentation: Activated caspases lead to the cleavage of proteins that inhibit DNases, resulting in the fragmentation of nuclear DNA. researchgate.net

Chromatin Condensation: The cleavage of nuclear lamins by caspases results in the condensation of chromatin. researchgate.net

Cellular Shrinkage and Membrane Blebbing: Caspase-mediated cleavage of cytoskeletal proteins leads to cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. uvm.edu

Studies have shown that transforming growth factor beta1 (TGF-β1) can activate caspase-3, -8, and -9 in rat fetal hepatocytes. nih.gov While specific studies detailing the complete caspase activation profile induced by this compound are needed, its known cytotoxic and pro-apoptotic nature strongly suggests the involvement of this caspase cascade in mediating its effects.

Influence on Autophagy Mechanisms

Autophagy is a highly conserved cellular process responsible for the degradation of damaged organelles and long-lived proteins through the lysosomal pathway. nih.govmedsci.org This process plays a critical role in maintaining cellular homeostasis. nih.gov The mechanism of autophagy involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic components and subsequently fuses with a lysosome to form an autolysosome, where the contents are degraded. nih.govwjgnet.com

Autophagosome Formation and Lysosomal Fusion Regulation

The formation of the autophagosome is a complex process initiated by the nucleation of a phagophore, or isolation membrane. wjgnet.comresearchgate.net This process is regulated by several protein complexes, including the ULK1 complex and the Beclin 1-VPS34 complex, which generates phosphatidylinositol-3-phosphate (PI3P) to recruit other autophagy-related (ATG) proteins. frontiersin.orgmdpi.com The elongation of the phagophore is mediated by two ubiquitin-like conjugation systems, the ATG5-ATG12-ATG16L1 complex and the LC3-phosphatidylethanolamine (PE) system (LC3-II). medsci.orgwjgnet.com

The maturation of the autophagosome culminates in its fusion with a lysosome, a critical step for the degradation of its cargo. nih.govnih.gov This fusion is a tightly regulated process facilitated by tethering factors and soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complexes. nih.govresearchgate.net Key proteins involved in this fusion include the Rab family of small GTPases, the homotypic fusion and protein sorting (HOPS) complex, and the SNARE protein syntaxin (B1175090) 17 (STX17) on the autophagosome, which interacts with SNAP29 and the lysosomal VAMP8. nih.govnih.govresearchgate.net

The influence of this compound on these specific molecular steps of autophagosome formation and lysosomal fusion is an area of active investigation. Given the cellular stress induced by this bile acid, it is plausible that it could modulate the autophagic flux, either as a pro-survival response or as a contributor to cell death.

Selective Autophagy Processes (e.g., Mitophagy)

Selective autophagy is a specialized form of autophagy that targets specific organelles, such as mitochondria (mitophagy), peroxisomes, and the endoplasmic reticulum, for degradation. mdpi.comthno.org This process is crucial for cellular quality control. thno.org Mitophagy, the selective removal of damaged or superfluous mitochondria, is particularly important for cellular health. mdpi.com

The recognition of cargo for selective autophagy is mediated by autophagy receptors, such as p62/SQSTM1 and optineurin (OPTN). thno.orgnih.gov These receptors contain an LC3-interacting region (LIR) that allows them to bind to LC3 on the autophagosomal membrane, thereby tethering the cargo to the autophagosome. mdpi.comnih.gov In the case of mitophagy, damaged mitochondria can be marked for degradation through several mechanisms. One of the best-characterized pathways involves the proteins PINK1 and Parkin. mdpi.comnih.gov Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin, which ubiquitinates mitochondrial outer membrane proteins. thno.orgnih.gov These ubiquitin chains are then recognized by autophagy receptors like p62, initiating the engulfment of the mitochondrion by an autophagosome. thno.org

Given that mitochondrial dysfunction is a known consequence of bile acid toxicity, it is conceivable that this compound could induce mitophagy as a cellular defense mechanism to clear damaged mitochondria and mitigate further cellular injury.

Cellular Proliferation and Differentiation Modulation

Effects on Cholangiocyte Proliferation

Cholangiocytes, the epithelial cells lining the bile ducts, are exposed to high concentrations of bile acids. gutnliver.org Bile acids have been shown to directly modulate the proliferation of these cells. gutnliver.orgsemanticscholar.org Studies have indicated that endogenous bile acids can stimulate cholangiocyte proliferation, a process that may contribute to the ductal hyperplasia observed in chronic cholestatic liver diseases. semanticscholar.org This proliferative effect is thought to be mediated through various intracellular signaling pathways, including those involving protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and the extracellular signal-regulated kinase (ERK). semanticscholar.org

The apical sodium-dependent bile acid transporter (ASBT) on the cholangiocyte membrane allows for the uptake of bile acids from the bile, enabling them to exert their signaling functions within the cell. gutnliver.orgsemanticscholar.org In contrast to the proliferative effects of many endogenous bile acids, some therapeutic bile acids, such as ursodeoxycholate, have been shown to have opposing effects, reducing cholangiocyte proliferation in animal models of bile duct hyperplasia. semanticscholar.org The specific effects of this compound on cholangiocyte proliferation are an important area of research, as it may contribute to the pathophysiology of cholestatic liver diseases.

Impact on Hepatocyte and Other Cell Type Dynamics

This compound, a glycine-conjugated secondary bile acid, exerts significant and distinct effects on the dynamics of various cell types, most notably hepatocytes, but also other cells such as those of the cardiac and immune systems. Its impact is primarily observed in cellular transport mechanisms, metabolic processes, and signaling pathways that can influence cell function and fate.

Hepatocyte Dynamics

Hepatocytes, the primary functional cells of the liver, are central to the synthesis and transport of bile acids. amegroups.org this compound, as a component of the bile acid pool, directly influences hepatocyte function.

Metabolism and Secretion: In primary hepatocyte cultures, this compound is metabolized into this compound-3-sulfate (GLC-S). nih.gov The formation of GLC-S increases as the concentration of this compound rises. nih.gov Studies have shown that the rate of this sulfation process is primarily dependent on the concentration of the bile acid itself, rather than the availability of inorganic sulfate (B86663). nih.gov The secretion of the resulting GLC-S from the hepatocytes into the surrounding medium is a time-dependent process. nih.gov

Intracellular Transport: The transport of this compound across the hepatocyte is distinct from that of other bile acids like cholate (B1235396) and chenodeoxycholate derivatives. semanticscholar.orgnih.govcapes.gov.br While choleretic bile salts tend to traverse the hepatocyte via a cytoplasmic route, showing homogeneous intracellular fluorescence in studies, this compound utilizes a vesicle-mediated pathway known as transcytosis. semanticscholar.orgnih.govcapes.gov.br This is evidenced by the appearance of punctate intracellular fluorescence and slower accumulation in the canalicular vacuole of isolated hepatocyte couplets. semanticscholar.orgnih.govcapes.gov.br The transport is sensitive to inhibitors of vesicular transport, such as colchicine (B1669291) and Brefeldin A, which impair its delivery to the canalicular vacuole. semanticscholar.orgnih.govcapes.gov.brnih.gov

Subcellular Component Redistribution: Treatment of hepatocytes with this compound leads to a significant and rapid redistribution of the cellular protein annexin (B1180172) II. semanticscholar.orgcapes.gov.br Initially concentrated at the basolateral membrane, annexin II moves to a perinuclear location and subsequently to the apical membrane as incubation with this compound progresses. semanticscholar.orgcapes.gov.br This redistribution suggests that annexin II plays a role in the induced vesicle-mediated transcytosis pathway for this bile acid. semanticscholar.orgcapes.gov.brcapes.gov.brnih.gov

Table 1: Research Findings on the Impact of this compound on Hepatocytes

| Aspect of Hepatocyte Dynamics | Key Research Finding | Primary Consequence | Reference |

|---|---|---|---|

| Metabolism | Hepatocytes metabolize this compound to this compound-3-sulfate (GLC-S). | Sulfation is a detoxification pathway for bile acids. | nih.gov |

| Secretion | Formation and secretion of GLC-S are dependent on this compound concentration. | Rate of bile acid clearance is controlled by bile acid levels. | nih.gov |

| Intracellular Transport | Transported across the hepatocyte by vesicle-mediated transcytosis. | Distinct and slower transport route compared to other bile salts. | semanticscholar.orgnih.govcapes.gov.br |

| Subcellular Effects | Induces a marked redistribution of annexin II from the basolateral to the apical membrane. | Suggests induction of and involvement of annexin II in the transcytotic pathway. | semanticscholar.orgcapes.gov.br |

Impact on Other Cell Types

The influence of this compound extends beyond hepatocytes to other cell types, where it is implicated in modulating cellular processes and has been associated with various health conditions.

Cardiomyocytes: Metabolomic studies have investigated the association between circulating levels of this compound sulfate and the incidence of atrial fibrillation. researchgate.netbiorxiv.org While initial findings in one cohort suggested a link, this was not replicated in another, indicating the relationship requires further investigation. biorxiv.org The proposed mechanisms by which bile acids might affect cardiomyocytes include direct effects on the cell membrane structure, influencing cardiac ion channels, and intracellular effects on pathways that regulate calcium homeostasis and signaling. researchgate.net

Immune Cells and Hepatocellular Carcinoma (HCC) Cells: In the context of liver cancer, the balance between primary and secondary bile acids appears to be crucial. nih.govmdpi.com An inverse correlation has been observed between the levels of chenodeoxycholic acid (a primary bile acid) and this compound (a secondary bile acid) in non-tumor liver tissue from patients with primary liver cancer. nih.govmdpi.com This suggests that this compound may play a role in modulating the immune response within the liver microenvironment, potentially affecting the accumulation of natural killer T (NKT) cells and the progression of hepatocellular carcinoma. nih.govmdpi.com Furthermore, Mendelian randomization studies have suggested a causal association between certain immune cell traits and this compound sulfate levels. frontiersin.org For instance, the expression of CD38 on a subset of B lymphocytes (IgD+ CD24- cells) was associated with increased levels of this compound sulfate. frontiersin.org

Table 2: Research Findings on the Impact of this compound on Other Cell Types

| Cell Type | Observed Effect/Association | Potential Implication | Reference |

|---|---|---|---|

| Cardiomyocytes | Association between this compound sulfate and atrial fibrillation has been studied, with inconsistent results. | Potential role in cardiac electrophysiology and calcium signaling. | researchgate.netbiorxiv.org |

| Immune Cells (e.g., NKT cells, B lymphocytes) | Levels are inversely correlated with a primary bile acid in liver cancer tissue; associated with specific immune cell phenotypes. | Modulation of the tumor immune microenvironment and immune cell activity. | nih.govmdpi.comfrontiersin.org |

| Hepatocellular Carcinoma (HCC) Cells | Inversely correlated with a primary bile acid known to modulate immune response in HCC. | Potential indirect role in HCC progression via immune modulation. | nih.govmdpi.com |

Metabolic Homeostasis Regulation by Glycolithocholate

Lipid Metabolism Orchestration

Glycolithocholate is a key player in the complex symphony of lipid metabolism. It exerts its influence on cholesterol homeostasis, the regulation of the bile acid pool, the synthesis of lipids in the liver, and the metabolism of lipoproteins.

Cholesterol Homeostasis and Bile Acid Pool Regulation

This compound is instrumental in maintaining cholesterol balance and regulating the size and composition of the bile acid pool. plos.org Bile acids, including this compound, are synthesized from cholesterol in the liver, representing a major route for cholesterol elimination from the body. plos.orgscienceopen.com The regulation of bile acid synthesis is tightly controlled to ensure proper lipid digestion and to prevent the accumulation of potentially toxic levels of bile acids. plos.orgnih.gov

The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid homeostasis. researchgate.netphysiology.orgwikipedia.org When bile acid levels, including that of this compound's precursor lithocholic acid (LCA), rise, they can activate FXR. nih.gov Activated FXR then initiates a negative feedback loop to suppress the synthesis of new bile acids. nih.govwikipedia.org It does this by inducing the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway. nih.govwikipedia.org

Furthermore, the gut microbiota plays a critical role in transforming primary bile acids into secondary bile acids like LCA, which is then conjugated with glycine (B1666218) to form this compound in the liver. nih.govnih.gov This biotransformation by gut bacteria influences the composition of the bile acid pool, which in turn can modulate host metabolism. nih.govnih.gov

Key Factors in this compound's Role in Cholesterol and Bile Acid Homeostasis

| Factor | Description | Primary Function |

|---|---|---|

| Farnesoid X Receptor (FXR) | A nuclear receptor activated by bile acids. researchgate.netphysiology.orgwikipedia.org | Regulates bile acid synthesis through a negative feedback mechanism. nih.gov |

| CYP7A1 | The rate-limiting enzyme in the classic bile acid synthesis pathway. plos.org | Its expression is suppressed by the FXR-mediated pathway. nih.govwikipedia.org |

| Gut Microbiota | Transforms primary bile acids into secondary bile acids. nih.govnih.gov | Influences the composition of the circulating bile acid pool. nih.govnih.gov |

| Lithocholic Acid (LCA) | A secondary bile acid precursor to this compound. nih.gov | Can act as an antagonist of FXR. nih.gov |

Hepatic Lipogenesis and Triglyceride Synthesis Modulation

This compound also influences the synthesis of lipids (lipogenesis) and triglycerides in the liver. mobt3ath.comnih.gov Lipogenesis is the process of converting carbohydrates into fatty acids, which are then esterified to glycerol (B35011) to form triglycerides. wikipedia.orgmdpi.com These triglycerides can be stored in the liver or packaged into very-low-density lipoproteins (VLDL) and secreted into the bloodstream. wikipedia.orgresearchgate.net

The regulation of hepatic lipogenesis is a complex process involving multiple hormonal and transcriptional factors. nih.gov Bile acids, through their interaction with receptors like FXR, can modulate the expression of genes involved in lipid metabolism. nih.gov Activation of FXR in the liver can lead to a reduction in the synthesis of fatty acids and triglycerides. nih.gov

Conversely, conditions that lead to an accumulation of certain bile acids may impact hepatic lipid metabolism. For instance, a study in rhesus monkeys showed that the accumulation of non-sulfated this compound was associated with liver cirrhosis. nih.gov

This compound's Influence on Hepatic Lipid Synthesis

| Process | Key Regulatory Molecules | Effect of this compound/Bile Acid Signaling |

|---|---|---|

| Hepatic Lipogenesis | Acetyl-CoA, Fatty Acid Synthase wikipedia.orgresearchgate.net | Modulated by bile acid signaling pathways. nih.gov |

| Triglyceride Synthesis | Glycerol-3-phosphate, Acyl-CoAs wikipedia.orgmdpi.com | Influenced by the overall bile acid pool composition. nih.gov |

| VLDL Secretion | Apoprotein B-100 msdmanuals.com | Affected by changes in hepatic triglyceride synthesis. researchgate.net |

Lipoprotein Metabolism Influence

This compound and the broader bile acid pool have an impact on the metabolism of lipoproteins, the particles that transport lipids like cholesterol and triglycerides through the bloodstream. nih.gov The liver plays a central role in lipoprotein metabolism, synthesizing VLDL and clearing remnant lipoproteins from circulation. msdmanuals.com

Bile acid signaling, including that influenced by this compound, can affect lipoprotein levels. Activation of FXR has been shown to enhance the clearance of high-density lipoprotein (HDL) cholesterol. nih.gov Furthermore, by modulating hepatic triglyceride synthesis, bile acids indirectly influence the production of VLDL. medigraphic.com The catabolism of VLDL in the circulation leads to the formation of intermediate-density lipoproteins (IDL) and low-density lipoproteins (LDL). medigraphic.com

Glucose Homeostasis Regulation

Beyond its role in lipid metabolism, this compound also contributes to the regulation of glucose homeostasis. It influences insulin (B600854) sensitivity and the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose control.

Glucagon-Like Peptide 1 (GLP-1) Secretion Modulation

This compound is implicated in the modulation of Glucagon-Like Peptide 1 (GLP-1) secretion. researchgate.netdntb.gov.ua GLP-1 is an incretin (B1656795) hormone released from enteroendocrine L-cells in the gut in response to nutrient ingestion. nih.govfrontiersin.org It plays a crucial role in glucose homeostasis by stimulating insulin secretion, suppressing glucagon (B607659) release, and slowing gastric emptying. nih.govnih.gov

Bile acids are recognized as potent stimulators of GLP-1 release. nih.gov This action is primarily mediated through the activation of the TGR5 receptor located on the basolateral membrane of L-cells. nih.govnih.gov Studies have shown that the activation of TGR5 by bile acids leads to increased GLP-1 secretion. researchgate.netnih.gov Therefore, as a component of the bile acid pool, this compound contributes to this signaling pathway, thereby influencing glucose metabolism through the incretin effect.

Mechanisms of this compound in Glucose Regulation

| Mechanism | Key Receptor/Hormone | Outcome |

|---|---|---|

| Insulin Sensitivity Enhancement | TGR5 researchgate.net | Potentially improved cellular response to insulin. springermedizin.deresearchgate.net |

| GLP-1 Secretion Modulation | TGR5, GLP-1 researchgate.netnih.govnih.gov | Stimulation of insulin release and suppression of glucagon. nih.govnih.gov |

Hepatic Gluconeogenesis and Glycogen (B147801) Synthesis

The liver is a central organ in maintaining glucose homeostasis, dynamically shifting between glucose uptake and storage and glucose production and release. This balance is primarily achieved through the regulation of two key processes: glycogen synthesis (glycogenesis), the formation of glycogen from glucose for storage, and gluconeogenesis, the de novo synthesis of glucose from non-carbohydrate precursors like lactate, alanine, and glycerol. nih.govnih.govplos.org Bile acids, traditionally known for their role in digestion, have emerged as critical signaling molecules that modulate hepatic and systemic metabolism. This compound, a conjugated secondary bile acid, participates in this regulation, primarily by activating specific nuclear and cell surface receptors that influence the genetic and enzymatic machinery of hepatic glucose pathways.